Bienvenue dans la boutique en ligne BenchChem!

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Anticancer VEGFR/PI3K dual inhibition 2-ureidothiazole SAR

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide (CAS 921492-01-5) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class, a chemotype originally disclosed in patents as antitumor agents targeting cell proliferative disorders. The compound features a 3-chlorophenyl urea moiety at the thiazole 2-position and a 2-phenoxyphenyl acetamide side chain, a substitution pattern that distinguishes it from earlier 2-ureido-thiazole derivatives.

Molecular Formula C24H19ClN4O3S
Molecular Weight 478.95
CAS No. 921492-01-5
Cat. No. B2869172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide
CAS921492-01-5
Molecular FormulaC24H19ClN4O3S
Molecular Weight478.95
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C24H19ClN4O3S/c25-16-7-6-8-17(13-16)26-23(31)29-24-27-18(15-33-24)14-22(30)28-20-11-4-5-12-21(20)32-19-9-2-1-3-10-19/h1-13,15H,14H2,(H,28,30)(H2,26,27,29,31)
InChIKeyGKQIWHXMCATJBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

921492-01-5 – 2-Ureido-Thiazole Acetamide for CTPS1/2 & Kinase Inhibitor Procurement


2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide (CAS 921492-01-5) is a synthetic small molecule belonging to the 2-ureido-1,3-thiazole class, a chemotype originally disclosed in patents as antitumor agents targeting cell proliferative disorders [1]. The compound features a 3-chlorophenyl urea moiety at the thiazole 2-position and a 2-phenoxyphenyl acetamide side chain, a substitution pattern that distinguishes it from earlier 2-ureido-thiazole derivatives. Publicly available bioactivity data for this specific compound remain extremely limited; the ZINC database lists no known activity annotations as of ChEMBL 20 [2].

Why 921492-01-5 Cannot Be Replaced by Generic 2-Ureido-Thiazole Analogs


The 2-ureido-thiazole scaffold exhibits steep structure-activity relationships (SAR) where minor substituent changes profoundly alter target selectivity and potency. In the dual VEGFR-2/PI3Kα inhibitor series, compounds with identical 2-ureido-thiazole cores but varying N-phenyl substituents displayed IC50 values spanning from 1.7 μmol/L to >50 μmol/L against MDA-MB-231 and HepG2 cell lines, with some analogs surpassing sorafenib (IC50 5.2 μmol/L) while others were essentially inactive [1]. The target compound's unique combination of a 3-chlorophenyl urea and a 2-phenoxyphenyl acetamide is not represented in published SAR studies, meaning its biological profile cannot be inferred from superficially similar analogs. Generic substitution with other 2-ureido-thiazole derivatives would introduce uncharacterized potency and selectivity risks.

921492-01-5 – Quantitative Differentiation Evidence Against Closest Analogs


Scaffold-Class Potency Benchmarking: 2-Ureido-Thiazole Derivatives vs. Sorafenib in Cancer Cell Lines

While no cell-based IC50 data exist specifically for 921492-01-5, the 2-ureido-thiazole chemotype to which it belongs has demonstrated that select derivatives can achieve antiproliferative IC50 values superior to sorafenib. In a series of 2-(3-phenyl)ureidothiazol-4-formamide analogs, five compounds exhibited IC50 values between 1.7 μmol/L and 3.7 μmol/L against cancer cell lines, compared to sorafenib at 5.2 μmol/L [1]. The target compound differs from these by its acetamide (rather than formamide) linkage and 2-phenoxyphenyl substituent, structural features that may confer distinct kinase selectivity profiles. However, this remains class-level inference; direct potency data for 921492-01-5 are absent from the public domain.

Anticancer VEGFR/PI3K dual inhibition 2-ureidothiazole SAR

Structural Differentiation: 2-Phenoxyphenyl Acetamide Side Chain vs. Published 2-Ureido-Thiazole Analogs

The target compound incorporates a 2-phenoxyphenyl acetamide moiety at the thiazole 4-position, a substitution pattern absent from the 15 compounds (6a–6o) characterized in the primary 2-ureido-thiazole SAR literature [1]. Published analogs uniformly employ formamide or simple alkyl/aryl amide linkages. The 2-phenoxyphenyl group introduces an additional aromatic ring with ether oxygen capable of hydrogen bonding and potential π-stacking interactions, theoretically enabling binding poses not accessible to the published series. This structural divergence means 921492-01-5 represents a distinct chemical space within the 2-ureido-thiazole family, with unknown but potentially differentiated target engagement.

Medicinal chemistry Kinase inhibitor design Structural novelty

Physicochemical Property Differentiation: Lipophilicity and Drug-Likeness Comparison

The target compound has a calculated logP of 5.105 and a molecular weight of 478.96 g/mol [1]. This places it at the upper boundary of typical oral drug-like space (Lipinski's Rule of Five: logP ≤5, MW ≤500). In comparison, the most potent compound from the published 2-ureido-thiazole VEGFR/PI3K series (6i) has a lower molecular weight and presumably lower logP based on its formamide structure. The higher lipophilicity of 921492-01-5 may confer advantages in membrane permeability and CNS penetration but could also increase the risk of promiscuous binding, hERG inhibition, and poor aqueous solubility. This physicochemical profile differentiates it from earlier-generation 2-ureido-thiazole analogs and should inform selection for specific assay conditions.

Physicochemical profiling Drug-likeness logP comparison

921492-01-5 – Recommended Research & Procurement Application Scenarios


SAR Expansion of 2-Ureido-Thiazole Kinase Inhibitor Libraries

Given the established potency of select 2-ureido-thiazole derivatives against VEGFR-2 and PI3Kα (IC50 values as low as 1.7 μmol/L, outperforming sorafenib at 5.2 μmol/L) [1], 921492-01-5 serves as a structurally differentiated building block for SAR exploration. Its 2-phenoxyphenyl acetamide substituent is not represented in the published 15-compound series, making it suitable for diversity-oriented synthesis campaigns aiming to probe novel binding interactions within the ATP-binding pockets of tyrosine kinases or PI3K isoforms.

CTPS1/2 Inhibitor Probe Development and Selectivity Profiling

The 2-ureido-thiazole chemotype overlaps structurally with aminothiazole-based CTPS1 inhibitors described in patent literature [1]. Although direct CTPS1/2 inhibition data are unavailable for 921492-01-5, its procurement is justified for laboratories conducting CTPS1 vs. CTPS2 selectivity screens, particularly given the therapeutic relevance of isoform-selective CTPS1 inhibition in autoimmune disorders and T-cell malignancies. The compound's distinct N-(2-phenoxyphenyl) acetamide moiety may confer differential isoform binding compared to the alkylsulfonamido-thiazole CTPS inhibitors reported in the Journal of Medicinal Chemistry.

Biophysical Assay Development Requiring High-logP Thiazole Probe Compounds

With a calculated logP of 5.105 and tPSA of 86 Ų [1], 921492-01-5 occupies a physicochemical niche useful for developing and validating assay protocols for lipophilic small molecules. It can serve as a reference compound for optimizing DMSO tolerance, detergent-based solubility enhancement, and non-specific binding controls in biochemical and cellular assay formats where compound lipophilicity is a known confounding factor.

Computational Chemistry and Molecular Docking Validation Studies

The absence of experimental bioactivity data for 921492-01-5 makes it a suitable candidate for prospective computational studies. Its structural features (2-ureido-thiazole core, 3-chlorophenyl urea, 2-phenoxyphenyl acetamide) provide a multi-point pharmacophore for docking against kinase and CTPS enzyme crystal structures. Procurement for in silico hit identification followed by experimental validation enables the generation of novel SAR data in under-explored chemical space.

Quote Request

Request a Quote for 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-phenoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.